7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Description
7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold. Its structure is characterized by a methoxy group at position 7 and methyl groups at positions 5 and 6. This compound belongs to the broader class of [1,2,4]triazolo[4,3-c]pyrimidines, which are synthesized via oxidative cyclization of pyrimidinyl hydrazones or through molecular hybridization strategies .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C8H10N4O/c1-5-7-11-9-4-12(7)6(2)10-8(5)13-3/h4H,1-3H3 |
InChI Key |
DWDIGCVAFVCNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N2C1=NN=C2)C)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely reported method involves the alkylation of 5-amino-1H-1,2,4-triazole derivatives. As detailed in patent WO2015003543A1, a substituted triazole precursor reacts with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction proceeds via nucleophilic substitution, where the base deprotonates the triazole, enabling attack on the alkylating agent.
Critical parameters include:
-
Molar ratio : A 1:1.2 stoichiometry of triazole to alkylating agent minimizes side reactions.
-
Solvent system : Dimethylformamide (DMF) or acetonitrile enhances solubility, with reaction temperatures maintained at 60–80°C for 6–8 hours.
-
Workup : Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7), achieving 68–72% isolated yields.
Structural Confirmation via Spectroscopic Analysis
Post-synthesis characterization employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The methoxy group resonates as a singlet at δ 3.85–3.90 ppm in ¹H NMR, while the methyl groups on the pyrimidine ring appear as doublets between δ 2.45–2.60 ppm. HRMS data for the molecular ion [M+H]⁺ aligns with the theoretical m/z of 179.0901.
Diazonium Salt Intermediate Route
Stepwise Synthesis from 2-Methyl-3-chloroaniline
A patent by VulcanChem outlines a diazonium salt-based approach starting with 2-methyl-3-chloroaniline. The process involves:
-
Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride.
-
Coupling : Reaction with a pyrimidine-bearing nucleophile (e.g., 5-amino-4,6-dimethylpyrimidin-2-ol) in aqueous ethanol at pH 6–7.
-
Cyclization : Heating the intermediate at 100°C in acetic acid forms the triazolopyrimidine core.
Table 1: Optimization of Diazonium Salt Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents decomposition |
| pH (Step 2) | 6.5–7.0 | Maximizes coupling efficiency |
| Cyclization Time | 4–6 hours | Ensures complete ring closure |
This method achieves 65–70% yield but requires stringent temperature control to avoid byproduct formation.
One-Pot Multicomponent Synthesis
Condensation of Aldehydes, Methyl Ketones, and Guanidine
Adapting a protocol from PMC10964282, a one-pot synthesis combines 4-methoxybenzaldehyde, dimethylacetamide, and guanidine carbonate in refluxing ethanol. The reaction proceeds via:
-
Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.
-
Michael addition : Guanidine attacks the ketone, followed by cyclodehydration to form the pyrimidine ring.
-
Triazole annulation : Oxidative cyclization using iodine or ammonium persulfate introduces the triazole moiety.
Advantages :
-
Reduced purification steps (crude purity >85% by HPLC).
Limitations :
-
Requires excess oxidant (2.5 equiv.), complicating waste management.
Post-Functionalization of Preformed Triazolopyrimidines
Methoxylation via Nucleophilic Aromatic Substitution
A less common route involves methoxylation of 5,8-dimethyl-triazolo[4,3-c]pyrimidine-7-ol. As reported in JSTAGE’s Chemical and Pharmaceutical Bulletin, treatment with methyl triflate in the presence of silver oxide (Ag₂O) selectively substitutes the hydroxyl group at position 7.
Key Observations :
-
Regioselectivity : Methoxylation occurs exclusively at C7 due to electron-withdrawing effects of adjacent nitrogen atoms.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison Based on Yield, Cost, and Complexity
| Method | Yield (%) | Cost (Relative) | Key Advantage |
|---|---|---|---|
| Alkylation Cyclization | 68–72 | Moderate | High reproducibility |
| Diazonium Salt | 65–70 | High | Scalability |
| One-Pot Synthesis | 55–60 | Low | Time efficiency |
| Post-Functionalization | 60–65 | Moderate | Regioselective |
Analytical and Purification Techniques
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group at position 7 undergoes nucleophilic displacement under acidic or basic conditions. This reaction is pivotal for generating derivatives with enhanced solubility or bioactivity.
Key Observations :
-
Demethylation with HBr produces a phenolic derivative, confirmed by IR (broad O–H stretch at 3200–3400 cm⁻¹) and NMR (loss of methoxy singlet at δ 3.8 ppm).
-
Alkylation retains regioselectivity at position 7 due to steric protection from the 5- and 8-methyl groups .
Electrophilic Aromatic Substitution
The triazole ring undergoes electrophilic substitution at position 3, facilitated by its electron-rich nature.
Mechanistic Insight :
-
Nitration occurs at the triazole’s C3 position due to resonance stabilization of the intermediate σ-complex .
-
Chlorination requires Lewis acid catalysis and produces a monosubstituted derivative .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via cyclocondensation.
Structural Evidence :
-
Hydrazide formation confirmed by IR (N–H stretch at 3305 cm⁻¹) and MS ([M+H]⁺ at m/z 265) .
-
Thieno-fused derivatives exhibit bathochromic shifts in UV-Vis spectra (λmax = 290 → 315 nm) .
Alkylation and Acylation
The N2 nitrogen of the triazole ring is susceptible to alkylation and acylation.
Notable Features :
-
Alkylation at N2 enhances water solubility but reduces CNS penetration due to quaternary ammonium formation.
-
Boc protection is reversible under acidic conditions (TFA/CH₂Cl₂, 90% recovery) .
Oxidation and Reduction
Controlled redox reactions modify the pyrimidine ring’s electronic properties.
Analytical Data :
-
Oxidation produces an N-oxide with characteristic IR absorption at 1260 cm⁻¹ (N→O) .
-
Reduction of the pyrimidine ring shifts ¹H NMR signals upfield (δ 8.2 → 7.4 ppm for C6–H) .
Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 3.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ (dioxane, 80°C) | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-methoxy-5,8-dimethyl- triazolo[4,3-c]pyrimidine | 74% |
Applications :
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of triazolo[4,3-c]pyrimidine compounds exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by targeting specific pathways such as the epidermal growth factor receptor (EGFR) signaling pathway.
- Case Study : A study evaluated the anti-proliferative effects of various substituted triazolo[4,3-c]pyrimidines against A549 and HCT-116 cancer cell lines. Among these compounds, one derivative demonstrated an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating potent activity against these cancer types .
Antimicrobial Activity
In addition to anticancer properties, 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives have been investigated for their antimicrobial activities. These compounds have shown effectiveness against a range of microorganisms including both Gram-positive and Gram-negative bacteria.
- Research Findings : Compounds derived from this scaffold were tested against various pathogens and exhibited good antimicrobial activity, making them candidates for further development as antibacterial agents .
Other Pharmacological Activities
The compound has also been explored for other pharmacological effects such as anti-inflammatory and analgesic properties. The heterocyclic structure allows for diverse modifications that can enhance biological activity across different targets.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes facilitated by various catalysts. Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction times .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDK2 can lead to the suppression of tumor growth.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-c]pyrimidine Isomers
[1,2,4]Triazolo[4,3-c]pyrimidines exhibit dynamic isomerization to their [1,5-c] counterparts under acidic, basic, or thermal conditions. For example:
- Compound 7 ([1,2,4]triazolo[4,3-c]pyrimidine) isomerizes to Compound 6 ([1,2,4]triazolo[1,5-c]pyrimidine) via Dimroth rearrangement in ethanol with formic acid .
- Key Differences :
- NMR Shifts : The C3-H and C5-H protons in [4,3-c] isomers (e.g., Compound 9) resonate at more downfield regions (δ 8.20–8.80 ppm) compared to C2-H and C5-H in [1,5-c] isomers (δ 7.60–8.00 ppm) .
- Melting Points : [4,3-c] derivatives (e.g., Compound 9: m.p. 280–282°C) have higher melting points than [1,5-c] isomers (e.g., Compound 8: m.p. 245–247°C) .
- Thermodynamic Stability : [1,5-c] isomers are thermodynamically favored, making [4,3-c] derivatives more reactive intermediates .
Table 1: Physical and Spectral Comparison of [4,3-c] vs. [1,5-c] Isomers
| Property | [4,3-c] Isomer (Compound 9) | [1,5-c] Isomer (Compound 8) |
|---|---|---|
| Melting Point (°C) | 280–282 | 245–247 |
| C3-H/C2-H NMR Shift (δ) | 8.60–8.80 ppm | 7.80–8.00 ppm |
| Stability | Less stable | Thermodynamically stable |
Antiviral Activity
- Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Inactive against HCV genotype 4, unlike pyrrolo[2,3-d]pyrimidines, which showed substantial HCV inhibition .
Antibacterial and Antifungal Activity
- Bis-1,2,4-triazolo[4,3-a][4,3-c]pyrimidines : Derivatives with electron-withdrawing groups (e.g., 3,9-di-(4′-nitrophenyl)) exhibit superior antibacterial activity (MIC 10 µg/mL) against Staphylococcus aureus and Escherichia coli compared to commercial antibiotics .
- Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Ethyl 9-methyl derivatives show broad antifungal activity, likely due to the sulfur-containing thieno moiety enhancing lipophilicity and membrane penetration .
Biological Activity
7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H10N4O
- Molar Mass : 178.19 g/mol
- Density : 1.33 g/cm³ (predicted)
- Melting Point : 182 °C
- pKa : 1.37 (predicted) .
The compound exhibits its biological effects primarily through interactions with specific molecular targets. Notably, it functions as a cyclin-dependent kinase 2 (CDK2) inhibitor , impeding cell proliferation by binding to the enzyme's active site. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Research indicates that 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : Induces apoptosis and inhibits cell migration.
- NCI-H460 (lung cancer) : Shows cytotoxic potential with IC50 values ranging from 3 to 10 µM .
Anticonvulsant Activity
The triazole structure has been linked with anticonvulsant properties. Compounds similar to 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine have shown effectiveness in reducing seizure activity in animal models .
Study on Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells revealed that it not only inhibited tumor growth but also significantly induced apoptosis. The mechanism involved the disruption of the cell cycle and DNA fragmentation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3 - 10 | Apoptosis induction |
| NCI-H460 | <10 | Cell cycle arrest |
Anticonvulsant Evaluation
In a separate study focusing on the anticonvulsant effects of triazole derivatives, compounds similar to 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine were tested using the Maximal Electroshock (MES) test. The results indicated promising anticonvulsant activity with an effective dose (ED50) comparable to established medications like carbamazepine .
Comparative Analysis with Similar Compounds
The unique substitution pattern of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine differentiates it from other triazole derivatives. Its distinct chemical properties may confer enhanced biological activity and selectivity toward specific targets compared to structurally similar compounds.
| Compound Name | Biological Activity | IC50/ED50 |
|---|---|---|
| Compound A | Anticancer | 5 µM |
| Compound B | Anticonvulsant | ED50 = 84.9 mg/Kg |
Q & A
Basic: What are the recommended synthetic routes for 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine, and how do they address safety concerns?
The compound can be synthesized via thermal ring transformation of 4-chloro-2-methylpyrimidine derivatives with substituted tetrazoles in xylenes at 363 K, avoiding hazardous reagents like hydrazine or cyanogen halide . For example, details a protocol using 2,4,6-collidine as a base to facilitate nucleophilic substitution, followed by chromatography for purification. Safety improvements include solvent selection (xylenes over cyanogen-based systems) and elimination of hydrazine intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
1H/13C NMR and mass spectrometry (MS) are essential. Methoxy groups (δ ~3.85–3.90 ppm in 1H NMR; δ ~54–56 ppm in 13C NMR) and methyl substituents (δ ~2.35 ppm in 1H NMR; δ ~18–27 ppm in 13C NMR) are diagnostic. For example, reports singlet signals for methoxy protons and methylenic carbons (Table III). MS via electrospray ionization (ESI) confirms molecular weight, while UPLC ensures purity .
Advanced: How do crystallographic data (e.g., dihedral angles, hydrogen bonding) inform the compound's stability and intermolecular interactions?
Single-crystal X-ray diffraction reveals planar deviations (e.g., dihedral angles of 15.09° between phenyl and heterocyclic core) and intermolecular interactions like C–H⋯N hydrogen bonds (2.53–2.61 Å) and π-π stacking (3.54–3.70 Å). These features stabilize the crystal lattice and suggest potential solid-state reactivity . highlights dimer formation via H-bonding, which may influence solubility and crystallization conditions.
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR)?
Unexpected coupling, such as a 6-bond proton-proton interaction across the heterocycle (observed in ), requires DFT computational modeling to validate spin-spin coupling pathways. Comparative analysis with analogs (e.g., varying substituents in Table III, ) helps distinguish artifacts from genuine structural features. Redundant spectroscopy (e.g., COSY, HSQC) and temperature-dependent NMR studies can clarify dynamic effects .
Basic: What in vitro assays are suitable for evaluating its biological activity, and what structural features correlate with efficacy?
Antibacterial assays (e.g., against Enterococcus via MIC determination) and enzyme inhibition studies (e.g., kinase assays) are common. Methoxy and methyl groups enhance lipophilicity, potentially improving membrane penetration. notes triazolopyrimidines' activity against Gram-positive bacteria, suggesting similar frameworks for this compound. Standard protocols include broth microdilution and time-kill assays .
Advanced: How do alternative synthetic pathways (e.g., microwave-assisted vs. thermal methods) impact yield and purity?
Microwave-assisted synthesis (not explicitly in evidence but inferred from triazolopyrimidine precedents) may reduce reaction time from hours to minutes but risks decomposition due to high dielectric heating. Thermal methods (e.g., reflux in xylenes for 6 h, per ) offer better control for sensitive intermediates. Comparative studies should monitor byproducts via LC-MS and optimize catalysts (e.g., collidine vs. DMAP) .
Advanced: What computational strategies predict the compound's reactivity or binding modes?
Docking simulations (e.g., AutoDock Vina) model interactions with biological targets like bacterial topoisomerases. DFT calculations (e.g., Gaussian09) assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s NMR data can validate charge distribution models. QSAR studies on analogs (e.g., substituent effects in Table III) guide structural optimization .
Basic: How are stability and degradation profiles assessed under varying storage conditions?
Forced degradation studies (e.g., exposure to heat, light, humidity) monitored via HPLC quantify decomposition products. Methoxy groups may confer oxidative stability, while methyl substituents could reduce hydrolysis susceptibility. ’s spectral benchmarks aid in identifying degradation peaks. Accelerated stability testing (40°C/75% RH for 6 months) informs storage recommendations .
Advanced: What strategies address low solubility in aqueous buffers for in vivo studies?
Co-solvent systems (e.g., DMSO:PEG 400) or nanoparticle encapsulation improve bioavailability. ’s crystallography data (π-π stacking) suggests potential for co-crystallization with cyclodextrins. Salt formation (e.g., hydrochloride) or prodrug derivatization (e.g., phosphate esters) are alternatives. Solubility parameters (Hansen, Hildebrand) guide excipient selection .
Advanced: How do substituent variations (e.g., methoxy vs. ethoxy) alter pharmacological properties?
Comparative SAR studies (e.g., replacing methoxy with ethoxy in ’s Table III) reveal trends in potency and selectivity. Methoxy groups typically enhance metabolic stability via steric hindrance of oxidative enzymes. Ethoxy analogs may increase lipophilicity but reduce solubility. In vitro ADME assays (microsomal stability, plasma protein binding) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
